

# Early Clinical Insights into Lometrexol: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lometrexol*

Cat. No.: *B1675047*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early clinical trial results for **Lometrexol**, an antipurine antifolate agent. The document synthesizes publicly available data on the drug's pharmacokinetics, safety profile, and preliminary efficacy. It is intended to serve as a resource for researchers and professionals involved in the development of novel cancer therapeutics.

## Core Data Presentation

The following tables summarize the quantitative data extracted from early-phase clinical trials of **Lometrexol**. These trials primarily focused on dose-escalation and the determination of the maximum tolerated dose (MTD), often in conjunction with folic acid supplementation to mitigate toxicity.

## Table 1: Pharmacokinetic Parameters of Lometrexol in Patients with Folic Acid Supplementation

| Parameter                                | Value                         | Study Population                            | Citation                                |
|------------------------------------------|-------------------------------|---------------------------------------------|-----------------------------------------|
| <hr/>                                    |                               |                                             |                                         |
| Plasma Half-Life (t <sub>1/2</sub> )     |                               |                                             |                                         |
| t <sub>1/2α</sub>                        | 19 ± 7 min                    | 17 patients (32 courses) in a Phase I study | <a href="#">[1]</a> <a href="#">[2]</a> |
| t <sub>1/2β</sub>                        | 256 ± 96 min                  | 17 patients (32 courses) in a Phase I study | <a href="#">[1]</a> <a href="#">[2]</a> |
| t <sub>1/2γ</sub> (where measurable)     | 1170 ± 435 min                | 17 patients (32 courses) in a Phase I study | <a href="#">[1]</a>                     |
| Plasma Protein Binding                   | 78 ± 3%                       | 17 patients                                 |                                         |
| Volume of Distribution (V <sub>d</sub> ) | 4.7 - 15.8 L/m <sup>2</sup>   | 17 patients                                 |                                         |
| <hr/>                                    |                               |                                             |                                         |
| Renal Elimination                        |                               |                                             |                                         |
| Within 6 hours                           | 56 ± 17% of administered dose | 19 patients (21 courses)                    |                                         |
| Within 24 hours                          | 85 ± 16% of administered dose | 19 patients (21 courses)                    |                                         |

**Table 2: Dose-Limiting Toxicities (DLTs) and Maximum Tolerated Dose (MTD) in Phase I Trials**

| Dosing Regimen                                       | Folic Acid/Folinic Acid Rescue               | Dose-Limiting Toxicities                              | MTD                                                             | Number of Patients | Citation |
|------------------------------------------------------|----------------------------------------------|-------------------------------------------------------|-----------------------------------------------------------------|--------------------|----------|
| Daily for 3 consecutive days, repeated every 4 weeks | None initially                               | Cumulative early stomatitis, delayed thrombocytopenia | 4 mg/m <sup>2</sup> /day<br>(Total dose: 12 mg/m <sup>2</sup> ) | 60                 |          |
| Single dose on day 1, repeated every 4 weeks         | Oral folinic acid (15 mg 4x/day, days 3-5)   | Anemia                                                | 60 mg/m <sup>2</sup><br>(when rescue on days 7-9)               | 60                 |          |
| Weekly i.v. infusion for 8 weeks                     | Daily oral folic acid (3 mg/m <sup>2</sup> ) | Thrombocytopenia, mucositis                           | Not reached, recommended Phase II dose established              | 18                 |          |

**Table 3: Preliminary Efficacy in a Weekly Lometrexol with Folic Acid Supplementation Study**

| Tumor Type           | Response         | Number of Patients | Citation |
|----------------------|------------------|--------------------|----------|
| Melanoma             | Partial Response | 1                  |          |
| Melanoma             | Stable Disease   | 2                  |          |
| Renal Cell Carcinoma | Stable Disease   | 1                  |          |

Note: Extensive Phase II trial data with comprehensive efficacy results across various cancer types are not widely available in the public domain based on the conducted literature search.

## Experimental Protocols

The following is a detailed methodology for a representative Phase I clinical trial of **Lometrexol** administered with oral folic acid supplementation, synthesized from published study protocols.

**Study Objective:** To determine the maximum tolerated dose (MTD) and characterize the safety profile and pharmacokinetics of **Lometrexol** administered intravenously on a weekly schedule with daily oral folic acid supplementation in patients with advanced solid tumors.

### Patient Population:

- **Inclusion Criteria:** Patients with histologically or cytologically confirmed advanced or metastatic solid tumors for which standard therapy does not exist or has proven ineffective. Age  $\geq$  18 years. Eastern Cooperative Oncology Group (ECOG) performance status of 0-2. Adequate organ function (hematological, renal, and hepatic).
- **Exclusion Criteria:** Prior treatment with **Lometrexol**. Major surgery within 4 weeks prior to study entry. Active uncontrolled infection. Symptomatic central nervous system (CNS) metastases.

### Treatment Plan:

- **Folic Acid Supplementation:** Patients received daily oral folic acid (e.g., 3 mg/m<sup>2</sup>) starting 7 days prior to the first **Lometrexol** administration and continuing for 7 days after the last dose.
- **Lometrexol Administration:** **Lometrexol** was administered as a short intravenous infusion (e.g., <2 minutes) weekly for 8 weeks. Dose escalation proceeded in cohorts of 3-6 patients at predefined dose levels.
- **Dose Escalation:** A standard 3+3 dose escalation design was typically employed. Dose levels of **Lometrexol** were escalated in subsequent cohorts of patients until dose-limiting toxicities were observed.

### Assessments:

- Safety and Toxicity: Patients were monitored for adverse events at each visit. Toxicities were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were defined in the protocol, often including severe myelosuppression (thrombocytopenia, neutropenia) and mucositis.
- Pharmacokinetics: Plasma samples were collected at predefined time points after **Lometrexol** administration to determine pharmacokinetic parameters such as Cmax, AUC, half-life, and clearance.
- Tumor Response: Tumor assessments were performed at baseline and at specified intervals (e.g., every 8 weeks) using standard imaging techniques and Response Evaluation Criteria in Solid Tumors (RECIST).

## Signaling Pathways and Experimental Workflows

### Signaling Pathway of Lometrexol's Mechanism of Action

**Lometrexol** is an antifolate that specifically inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway. This inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly proliferating cancer cells.



[Click to download full resolution via product page](#)

Caption: **Lometrexol**'s inhibition of GARFT in the de novo purine synthesis pathway.

# Experimental Workflow of a Lometrexol Phase I Clinical Trial

The following diagram illustrates a typical workflow for a Phase I clinical trial of **Lometrexol**, from patient recruitment to data analysis.

[Click to download full resolution via product page](#)

Caption: A representative workflow for a Phase I clinical trial of **Lometrexol**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical pharmacokinetics of the antipurine antifolate (6R)-5,10- dideaza-5,6,7,8-tetrahydrofolic acid (Lometrexol) administered with an oral folic acid supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Early Clinical Insights into Lometrexol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675047#early-clinical-trial-results-for-lometrexol>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

